molecular formula C24H27N3O2 B2500886 3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1029725-13-0

3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide

Cat. No.: B2500886
CAS No.: 1029725-13-0
M. Wt: 389.499
InChI Key: YXDDQNQFFDGCFF-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a benzamide derivative featuring a 3-methyl-substituted benzamide group linked to a 5-methylindole scaffold.

Properties

IUPAC Name

3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-15-9-11-27(12-10-15)24(29)22-21(19-14-17(3)7-8-20(19)25-22)26-23(28)18-6-4-5-16(2)13-18/h4-8,13-15,25H,9-12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDDQNQFFDGCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets. The indole core can bind to various receptors, influencing biological pathways. The piperidine moiety may enhance its binding affinity and specificity. The compound could inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Structural Features

The target compound shares key motifs with several benzamide-indole hybrids, differing primarily in substituents and functional groups (Table 1).

Table 1: Structural Comparison of Benzamide-Indole Derivatives

Compound ID/Name Core Structure Key Substituents Notable Features
Target Compound Indole + Benzamide 5-methylindole; 2-(4-methylpiperidine-1-carbonyl); 3-methylbenzamide Piperidine introduces conformational flexibility and basicity
128 () Pyrrole + Benzamide 6-(trifluoromethyl)indole; 2,2,2-trifluoroethyl Trifluoromethyl enhances lipophilicity; lower yield (25%)
126 () Pyrrole + Benzamide 5-methylisoxazole; 6-(trifluoromethyl)indole Isoxazole improves metabolic stability; SFC-purified (96.65% HPLC purity)
401b () Indole + Benzamide + Piperidine 4-(4-(1H-indol-3-yl)piperidin-1-yl)butyl Piperidine linker enhances solubility; synthesized via tandem hydroformylation
Q1Y () Benzamide + Indazole + Piperidine 2H-1,3-benzodioxole; 2-fluoro substituent Benzodioxole and fluorine enhance CNS penetration; chiral centers
CDPPB () Benzamide + Pyrazole 3-cyano group; 1,3-diphenylpyrazole mGlu5 allosteric modulator; cyano group critical for binding affinity

Spectroscopic Data :

  • 128 : ESIMS m/z 388.1 (M–1); ¹H NMR signals at δ 7.71–7.72 (indole proton) .
  • 126 : ESIMS m/z 417.1 (M+1); ¹H NMR shows distinct isoxazole proton at δ 6.22 .
  • Q1Y (): Formal charge 0; 64 atoms with 2 chiral centers, indicating stereochemical complexity .

Pharmacological and Functional Insights

While direct activity data for the target compound are absent, structural analogs highlight trends:

  • CDPPB (): Acts as an mGlu5 positive allosteric modulator, with the cyano group critical for receptor interaction .
  • 8e (): Features a sulfonamide group, enabling N,O-bidentate coordination for metal-catalyzed reactions .

The target compound’s 4-methylpiperidine moiety may enhance blood-brain barrier penetration, similar to Q1Y (), while its methyl groups could improve metabolic stability relative to trifluoromethyl analogs .

Biological Activity

3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a complex organic compound belonging to the indole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24N2O
  • Molecular Weight : 296.41 g/mol
  • CAS Number : Not directly available; however, related compounds can provide insights into its properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown activity against various bacterial strains, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)Target Organisms
This compoundTBDMRSA, E. coli
Tris(1H-indol-3-yl)methylium derivatives0.5Gram-positive bacteria
Indolylquinazolinone derivatives0.98MRSA, Candida albicans

Note: MIC refers to Minimum Inhibitory Concentration.

In vitro studies have indicated that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A study evaluated the antiproliferative effects of various indole derivatives against cancer cell lines such as HeLa and MCF-7. The results showed that certain analogs exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Table 2: Antiproliferative Effects on Cancer Cell Lines

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDHeLa, MCF-7
Indole derivatives (e.g., 7d)0.34MCF-7
Quinazolinone derivatives0.52HeLa

Note: IC50 refers to the concentration required to inhibit cell growth by 50%.

The mechanisms underlying the biological activities of indole derivatives are multifaceted:

  • Antimicrobial Mechanism :
    • Disruption of bacterial cell membranes.
    • Inhibition of nucleic acid synthesis.
    • Interference with protein synthesis.
  • Anticancer Mechanism :
    • Induction of apoptosis through caspase activation.
    • Cell cycle arrest at G2/M phase.
    • Inhibition of tubulin polymerization, leading to disrupted mitosis.

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